4-Hydroxy-3-methylpyridine-2-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

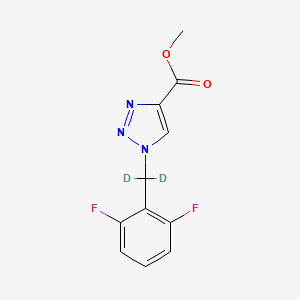

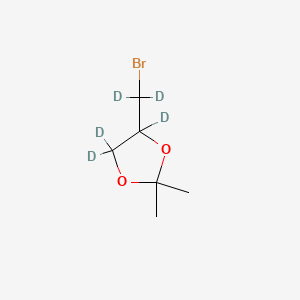

“4-Hydroxy-3-methylpyridine-2-methanol” is a chemical compound with the molecular formula C7H9NO2 . It is used as an intermediate in the preparation of 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, -benzothiazoles, and -benzoxazoles, which are known as ulcer inhibitors .

Synthesis Analysis

The synthesis of “this compound” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C7H9NO2/c1-5-6(4-9)8-3-2-7(5)10/h2-3,9H,4H2,1H3,(H,8,10) . The compound has a molecular weight of 139.15 g/mol .Chemical Reactions Analysis

“this compound” is used as an intermediate in the preparation of 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, -benzothiazoles, and -benzoxazoles .Physical and Chemical Properties Analysis

The compound has a molecular weight of 139.15 g/mol, and its exact mass is 139.063328530 g/mol . It has a topological polar surface area of 49.3 Ų .Scientific Research Applications

Crystal Structure Studies

4-Hydroxy-3-methylpyridine-2-methanol has been explored in the field of crystal structure analysis. For instance, Staun and Oliver (2015) demonstrated its use in creating hydrogen-bonded framework compounds, which are valuable for understanding molecular interactions and structure formation (Staun & Oliver, 2015).

Catalysis and Chemical Reactions

In catalysis, Grabowska, Zawadzki, and Syper (2006) reported the successful application of this compound in the alkylation of 2-hydroxypyridine with methanol, highlighting its potential in facilitating specific chemical reactions (Grabowska, Zawadzki, & Syper, 2006).

Material Chemistry

In material chemistry, its use extends to the synthesis and characterization of complex compounds. For example, Carlin and Mccarley (1989) utilized it in the synthesis of compounds derived from a quadruply bonded dimer, which can contribute to the development of new materials with unique properties (Carlin & Mccarley, 1989).

Synthetic Chemistry

In synthetic chemistry, Sammakia and Hurley (2000) explored its utility in enhancing selectivities for methanolysis reactions. Such research aids in refining synthetic processes for more efficient and selective chemical production (Sammakia & Hurley, 2000).

Solvent Studies

The compound has also been studied in solvent-related research, as seen in the work of Haraschta et al. (1999), who investigated the densities and viscosities of binary mixtures involving this compound. This type of research is essential for understanding solvent interactions and properties (Haraschta et al., 1999).

Coordination Chemistry

In coordination chemistry, McConnell, Motevalli, and Thornton (1995) described the creation of a hexanuclear cobalt(II) complex using this compound. Such studies are pivotal in the field of inorganic chemistry, particularly in the synthesis of novel coordination compounds (McConnell, Motevalli, & Thornton, 1995).

Photoreaction Studies

This compound is also used in studies of photoreactions, as demonstrated by Sugimori et al. (1983), who investigated the photo-methoxylation of methyl 2-pyridinecarboxylate. These studies provide insights into the behavior of molecules under light and can be applied in photochemistry (Sugimori et al., 1983).

Safety and Hazards

While specific safety and hazard information for “4-Hydroxy-3-methylpyridine-2-methanol” is not available, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for “4-Hydroxy-3-methylpyridine-2-methanol” could involve its use in the synthesis of more complex molecules. For instance, it could be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . These compounds could have potential applications in various fields, including medicinal chemistry .

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-hydroxy-2-methylpyridine, is known to be used in the synthesis of pyrimidine , which plays a crucial role in the synthesis of DNA, RNA, and other biological molecules.

Mode of Action

It’s structurally similar compound, 3-hydroxy-2-methylpyridine, can react with n-bromosuccinimide to produce 2,4-dibromo-3-hydroxy-6-methylpyridine, which can further react to produce 2-bromo-5-hydroxy-6-methylpyridine . This suggests that 4-Hydroxy-3-methylpyridine-2-methanol may also undergo similar reactions.

Biochemical Pathways

As mentioned earlier, its structurally similar compound, 3-hydroxy-2-methylpyridine, is involved in the synthesis of pyrimidine , a key component in nucleic acids.

Action Environment

It’s structurally similar compound, 3-hydroxy-2-methylpyridine, is stored under an inert atmosphere at room temperature , suggesting that similar conditions may be optimal for this compound.

Properties

IUPAC Name |

2-(hydroxymethyl)-3-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(4-9)8-3-2-7(5)10/h2-3,9H,4H2,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNKMSXYEYWYOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=CC1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

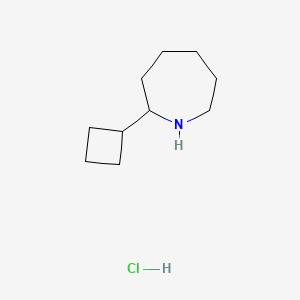

![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)